molecular formula C26H35ClN6O5S B14003162 [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid CAS No. 50508-19-5

[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid

Cat. No.: B14003162
CAS No.: 50508-19-5
M. Wt: 579.1 g/mol
InChI Key: FTCCDDNZFFHASS-UHFFFAOYSA-N
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Description

[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid involves multiple steps. One common approach starts with the preparation of the triazine core. Cyanuric chloride is often used as a starting material, which undergoes sequential nucleophilic substitution reactions to introduce the desired substituents .

The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenoxy group. The piperidine moiety is typically introduced through a nucleophilic substitution reaction involving a piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Scientific Research Applications

Chemistry

In chemistry, [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its triazine core is known for its biological activity, and modifications to the phenoxy and piperidine groups can enhance its efficacy .

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, inhibiting their activity. The phenoxy and piperidine groups can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid lies in its combination of a triazine core with phenoxy and piperidine groups.

Properties

CAS No.

50508-19-5

Molecular Formula

C26H35ClN6O5S

Molecular Weight

579.1 g/mol

IUPAC Name

[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid

InChI

InChI=1S/C24H29ClN6O2.C2H6O3S/c1-24(2)29-22(26)28-23(27)31(24)18-9-10-20(19(25)14-18)33-15-16-7-6-8-17(13-16)21(32)30-11-4-3-5-12-30;1-2-6(3,4)5/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H4,26,27,28,29);2H2,1H3,(H,3,4,5)

InChI Key

FTCCDDNZFFHASS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCCC4)Cl)N)N)C

Origin of Product

United States

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